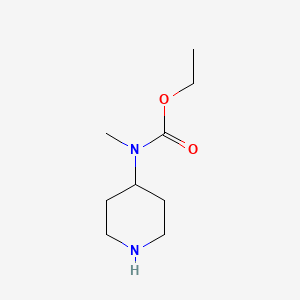
ethyl N-methyl-N-piperidin-4-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-methyl-N-piperidin-4-ylcarbamate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.
Vorbereitungsmethoden
The synthesis of ethyl N-methyl-N-piperidin-4-ylcarbamate typically involves the reaction of piperidine with ethyl chloroformate and N-methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
Ethyl N-methyl-N-piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to facilitate the reactions. Major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Ethyl N-methyl-N-piperidin-4-ylcarbamate has been studied for its pharmacological properties, particularly as a muscarinic receptor antagonist. This activity suggests its potential use in treating conditions such as:
- Chronic Obstructive Pulmonary Disease (COPD) : Research indicates that compounds with muscarinic antagonist properties can alleviate symptoms associated with COPD by relaxing airway muscles and improving airflow .
- Asthma : Similar to COPD, the compound may help manage asthma symptoms through bronchodilation .
Medicinal Chemistry
In medicinal chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its structural features allow for modifications that can lead to new derivatives with enhanced biological activity. For instance:
- Synthesis of Biphenyl Compounds : The compound is utilized in the synthesis of biphenyl derivatives that exhibit promising therapeutic effects against respiratory diseases .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound and its analogs:
Synthesis Overview
The synthesis of this compound typically involves:
- Reacting piperidine with methyl isocyanate.
- Subsequent esterification with ethyl alcohol to yield the final product.
This synthetic pathway allows for the introduction of various substituents to enhance pharmacological properties.
Wirkmechanismus
The mechanism of action of ethyl N-methyl-N-piperidin-4-ylcarbamate involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-methyl-N-piperidin-4-ylcarbamate can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring containing one nitrogen atom.
N-methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.
Ethyl piperidinecarboxylate: A compound with an ethyl ester group attached to the piperidine ring.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other piperidine derivatives.
Eigenschaften
Molekularformel |
C9H18N2O2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
ethyl N-methyl-N-piperidin-4-ylcarbamate |
InChI |
InChI=1S/C9H18N2O2/c1-3-13-9(12)11(2)8-4-6-10-7-5-8/h8,10H,3-7H2,1-2H3 |
InChI-Schlüssel |
QIAQJLFLGMPNAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(C)C1CCNCC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













